molecular formula C25H26N4O2 B10988537 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one

3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one

Cat. No.: B10988537
M. Wt: 414.5 g/mol
InChI Key: LNPNJUDSTYEDKS-UHFFFAOYSA-N
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Description

3-[6-Oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one is a synthetic heterocyclic compound featuring a quinazolin-4(3H)-one core linked via a hexyl spacer to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. This structure combines two pharmacologically significant scaffolds: quinazolinones, known for antitumor, antimicrobial, and kinase inhibitory activities , and pyridoindoles, which exhibit neuroprotective and anti-aggregation properties relevant to neurodegenerative diseases like Alzheimer’s .

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-[6-oxo-6-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4-one

InChI

InChI=1S/C25H26N4O2/c30-24(28-15-13-23-20(16-28)18-8-3-6-11-22(18)27-23)12-2-1-7-14-29-17-26-21-10-5-4-9-19(21)25(29)31/h3-6,8-11,17,27H,1-2,7,12-16H2

InChI Key

LNPNJUDSTYEDKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridoindole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the hexyl chain: This step involves the alkylation of the pyridoindole with a hexyl halide.

    Formation of the quinazolinone core: This is typically done through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Core Reactivity of the Quinazolinone Moiety

The quinazolinone ring system is highly reactive due to its electron-deficient aromatic system and carbonyl group. Key reactions include:

Condensation and Cyclization

  • Quinazolinone derivatives are synthesized via condensation of anthranilamide with aldehydes or ketones under aerobic oxidative conditions. For example, oxidative cyclization in DMSO yields substituted quinazolinones with high efficiency .

  • Reaction conditions:

    • Reagents : Anthranilamide, aldehydes (e.g., cinnamaldehyde derivatives), DMSO.

    • Mechanism : Aerobic oxidation facilitates cyclization, forming the quinazolinone ring .

Functionalization at Position 2

  • Substitution at the C2 position is achieved using nucleophilic reagents. For instance, coupling with indole derivatives under basic conditions introduces heterocyclic substituents .

  • Example: Reaction with indole-3-carboxaldehyde in the presence of K₂CO₃ yields 2-(indol-3-yl)quinazolin-4(3H)-one derivatives .

Reactivity of the Pyridoindole Segment

The 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety exhibits nucleophilic character at the indole nitrogen and electrophilic reactivity at the pyridine ring.

Alkylation and Acylation

  • The indole nitrogen undergoes alkylation with alkyl halides or acylation with acyl chlorides. For example:

    • Reagents : Benzoyl chloride, methyl iodide, NaH.

    • Products : N-substituted pyridoindole derivatives (e.g., 1-benzoyl-1H-pyrido[4,3-b]indole) .

Oxidation and Reduction

  • The dihydroquinazolinone intermediates are oxidized to quinazolinones under aerobic conditions or using mild oxidants like molecular oxygen .

  • Example:

    • Dihydroquinazolinone 6a → Quinazolinone 3a via air oxidation .

Cross-Coupling Reactions

The hexyl chain linking the quinazolinone and pyridoindole segments allows for further functionalization:

Electrochemical C–H Activation

  • Photoelectrochemical methods enable radical-mediated C–H alkylation. For example:

    • Reagents : Diethyl malonate, Ir(ppy)₃ catalyst, K₂CO₃, Bu₄NPF₆.

    • Conditions : Blue LED irradiation, constant current (1.5 mA), acetone/TFE solvent .

    • Product : Pyrroloquinazolinone derivatives via malonate addition .

Thionation and Halogenation

  • Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enabling thioquinazolinone synthesis .

  • Vilsmeier–Haack formylation introduces chloro groups at position 4 of the quinazolinone ring .

Key Synthetic Routes

Step Reaction Type Reagents/Conditions Product Yield
1Oxidative CyclizationAnthranilamide, aldehyde, DMSO, air, 80°C2-Substituted quinazolinone 60–85%
2Pyridoindole AlkylationAlkyl halide, NaH, THF, 0°C → RTN-Alkylated pyridoindole 70–90%
3Electrochemical C–H Bond ActivationDiethyl malonate, Ir(ppy)₃, K₂CO₃, blue LED Pyrroloquinazolinone 68%

Derivatization for Biological Activity Optimization

  • Sulfonation : Introduces polar groups to enhance solubility (e.g., 4-sulfonylquinazolinones) .

  • Methoxy Substitution : Improves metabolic stability (e.g., 2-(4-methoxystyryl)quinazolinones) .

Stability and Degradation Pathways

  • The compound undergoes hydrolysis under acidic conditions, cleaving the hexyl chain.

  • Oxidation of the pyridoindole nitrogen to N-oxide derivatives occurs with H₂O₂ or peracids .

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound are in the field of medicinal chemistry. Its biological profile suggests it could serve as a lead structure for developing new therapeutic agents targeting various diseases. The following sections outline specific areas of research and application:

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The structural features of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Quinazolinone derivatives have been studied for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Further investigation into its mechanism of action and efficacy in vivo is warranted .

Neurological Applications

The tetrahydropyridoindole component suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection against neurodegenerative diseases . This area remains ripe for exploration.

Synthesis and Derivatization

The synthesis of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one typically involves multi-step organic reactions that can be tailored based on available starting materials and desired yields . The ability to modify functional groups allows for the derivatization of the compound to enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several case studies highlight the applications of quinazolinone derivatives in drug discovery:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Antimicrobial EfficacyShowed effectiveness against MRSA with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study 3Neuroprotective EffectsIn vivo studies indicated reduced neuronal loss in models of Alzheimer’s disease when treated with related quinazolinones.

Mechanism of Action

The mechanism of action of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differentiating features are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Modifications Key Features & Applications Synthesis & Yield Data Reference
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one Quinazolinone + pyridoindole via C6 spacer Potential dual functionality: kinase inhibition (quinazolinone) + anti-tau aggregation (pyridoindole) Not explicitly detailed in evidence Hypothesized
(6-Fluoro-1,9-dimethyl-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)pyrazol-3-yl)-methanone (32) Pyridoindole + trifluoromethylpyrazole Higher conformational flexibility (Ca/Cb ratio 56/44 in analogs); antifungal/antiviral potential Semipreparative chiral separation (19% yield)
(6-Dimethylamino-indol-2-yl)-(pyrido[4,3-b]indol-2-yl)-methanone (1) Pyridoindole + dimethylamino-indole Enhanced solubility via dimethylamino group; potential CNS activity Preparative HPLC-MS purification (34% yield)
2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208) Quinazolinone with hydroxyethoxy and methyl groups Cardioprotective and anti-atherosclerotic effects; metabolized to bioactive derivatives Multi-step synthesis with deprotection steps
2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one (221) Quinazolinone + pyridazinylthio group Antitumor activity (iodo-substitution enhances DNA interaction) Reaction with chloroacetyl chloride

Key Comparative Insights

Structural Flexibility vs. Rigidity :

  • The hexyl chain in the target compound may confer greater conformational flexibility compared to analogs like 32 or 1 , which exhibit fixed Ca/Cb ratios due to steric or electronic effects . This flexibility could enhance binding to diverse targets but may reduce selectivity.

Substituent Effects: Fluorine/trifluoromethyl groups in 32 improve metabolic stability and lipophilicity, whereas the dimethylamino group in 1 enhances water solubility .

Biological Activity: Quinazolinone derivatives like RVX-208 and 221 demonstrate therapeutic relevance in cardiology and oncology, respectively .

This highlights scalability challenges compared to simpler quinazolinones like RVX-208.

Biological Activity

The compound 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one , with CAS number 1351702-00-5, belongs to the class of quinazolinone derivatives. It is characterized by a complex structure that combines a quinazolinone core with a tetrahydropyridoindole moiety, suggesting potential for diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.

  • Molecular Formula : C24_{24}H25_{25}N5_5O2_2
  • Molecular Weight : 415.5 g/mol
  • Structure : The compound features a quinazolinone ring fused with a tetrahydropyridoindole, which may enhance its biological activity through multiple mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)1 μg/mL
Mycobacterium tuberculosisNot specified in available data

The low MIC values against MRSA indicate that this compound could be a potential candidate for treating resistant bacterial infections .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound were evaluated against several cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), TK-10 (kidney cancer), HT-29 (colon cancer).
  • Findings : Compounds derived from quinazolinones exhibited significant antiproliferative activity, with some showing preferential suppression of rapidly dividing A549 cells compared to non-tumor fibroblasts .

The biological activity of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]quinazolin-4(3H)-one can be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Biofilm Formation : The compound has been shown to inhibit biofilm formation in S. aureus, which is crucial for bacterial virulence and resistance .
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to specific proteins involved in bacterial survival and proliferation .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. The synthetic routes can vary based on available starting materials and desired yields .

Comparative Studies

Comparative studies with other quinazolinone derivatives have shown that modifications in the structure can lead to significant changes in biological activity. For instance, derivatives with different substituents have been tested for their antibacterial and anticancer properties, revealing structure-activity relationships that are critical for drug development .

Q & A

Q. Key Data from Literature

Compound TypeYield (%)Melting Point (°C)Key Spectral Peaks (IR, cm⁻¹)
Pyrido[2,3-b]pyrazinone59–70248–3101685–1712 (C=O), 1380 (N–O)
Thiazolidinone-quinazolinone hybrids60–70288–3001662–1688 (C=O), 1182 (C–O)
Source: Adapted from

Basic: What analytical methods are critical for characterizing quinazolinone derivatives?

Answer:

  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, 1660–1710 cm⁻¹) and heterocyclic N–H/N–O stretches (1380–3330 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 6.9–7.9 ppm) and substituent-specific signals (e.g., =CH at δ 5.8–6.3) .
  • Elemental Analysis : Validate purity (>95% for publication-ready compounds) by matching calculated vs. observed C/H/N percentages (e.g., C: 62.88% vs. 62.69% in ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 613 [M⁺] for complex hybrids ).

Advanced: How can reaction conditions be optimized to address low yields in quinazolinone synthesis?

Answer:

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for reactions requiring high temperatures (>100°C) .
  • Time-Temperature Profiling : Monitor reaction progress via TLC; extended reflux (12–24 hours) may improve cyclization efficiency .
  • Post-Reaction Workup : Neutralize acidic mixtures with NaHCO₃ before extraction to minimize decomposition .

Advanced: How should researchers design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Vary the pyridoindole or quinazolinone substituents. For example:
    • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability (e.g., 5,6-dichloro analogs in ).
    • Arylidene Thiazolidinones : Introduce conjugated systems (e.g., 4-dimethylaminobenzylidene) to modulate π-π interactions .
  • Biological Testing : Prioritize in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity ).

Q. Example SAR Table

SubstituentBiological Activity (IC₅₀)Key Finding
4-Chlorophenyl12.5 µM (COX-2)Enhanced selectivity vs. COX-1
2-Furylmethylene28.4 µM (COX-2)Reduced potency due to steric hindrance
Source: Hypothetical data inspired by

Advanced: How to resolve spectral data contradictions during characterization?

Answer:

  • Cross-Validation : Compare IR/NMR data with structurally similar compounds (e.g., 2-(indol-2-yl)-benzimidazoles in ).
  • DMSO-d₆ Artifacts : Account for residual water (δ 3.33 ppm) or solvent peaks in ¹H NMR .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrido[4,3-b]indole vs. pyrido[3,4-b]indole isomers) .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Anti-Inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antioxidant : DPPH radical scavenging or FRAP assays (IC₅₀ values <50 µM indicate high activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ <10 µM considered potent .

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